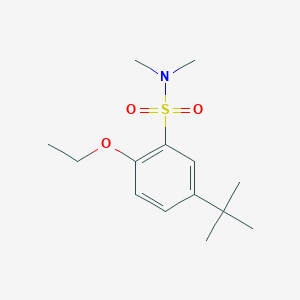![molecular formula C23H29N3O3 B4426589 N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B4426589.png)
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide
Descripción general
Descripción
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide, commonly known as AIPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AIPA is a small molecule drug that has been synthesized through various methods and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of AIPA is not fully understood. However, it has been proposed that AIPA inhibits the activity of specific enzymes that are involved in cancer cell growth and inflammation. AIPA has also been found to exhibit antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
AIPA has been found to exhibit a range of biochemical and physiological effects. AIPA has been found to inhibit the activity of specific enzymes involved in cancer cell growth and inflammation. AIPA has also been found to exhibit antioxidant properties, which may contribute to its therapeutic effects. Additionally, AIPA has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AIPA has several advantages for lab experiments. AIPA is a small molecule drug that can be easily synthesized and purified. AIPA has also been found to exhibit high potency and specificity for its target enzymes. However, AIPA also has some limitations for lab experiments. AIPA has low solubility in water, which may limit its use in certain experiments. AIPA also has limited stability, which may require special storage conditions.
Direcciones Futuras
There are several future directions for the research and development of AIPA. One direction is to further investigate the mechanism of action of AIPA and identify its specific target enzymes. Another direction is to explore the potential therapeutic applications of AIPA in other areas, such as neurodegenerative diseases. Additionally, future research could focus on optimizing the synthesis and formulation of AIPA to improve its stability and solubility.
Conclusion:
In conclusion, AIPA is a small molecule drug that has gained significant attention in scientific research due to its potential therapeutic applications. AIPA has been synthesized through various methods and has been found to exhibit a range of biochemical and physiological effects. AIPA has potential applications in the treatment of cancer, inflammation, and other diseases. Further research is needed to fully understand the mechanism of action of AIPA and optimize its synthesis and formulation for therapeutic use.
Aplicaciones Científicas De Investigación
AIPA has been found to exhibit potential therapeutic applications in various scientific research areas. One of the significant applications of AIPA is in the treatment of cancer. AIPA has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. AIPA has also been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory conditions such as arthritis.
Propiedades
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-17(2)19-8-10-20(11-9-19)29-16-23(28)24-21-6-4-5-7-22(21)26-14-12-25(13-15-26)18(3)27/h4-11,17H,12-16H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMNVKUBLWKKNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-fluorophenyl)-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4426512.png)
![N-methyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4426519.png)

![3-benzyl-5-[(2,2,2-trifluoro-1-phenylethoxy)methyl]-1H-1,2,4-triazole](/img/structure/B4426530.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-1-naphthamide](/img/structure/B4426548.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4426554.png)
amine hydrochloride](/img/structure/B4426556.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4426570.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4426573.png)
![N-(2-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4426575.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4426581.png)
![4-methyl-3-[(2,4,5-trimethoxybenzyl)amino]benzoic acid](/img/structure/B4426597.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4426605.png)